copper;2-hydroxy-4-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

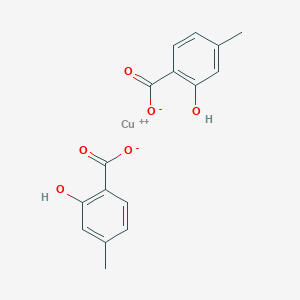

Copper;2-hydroxy-4-methylbenzoate is a coordination compound formed by the interaction of copper ions with 2-hydroxy-4-methylbenzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper;2-hydroxy-4-methylbenzoate typically involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 2-hydroxy-4-methylbenzoic acid in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Oxidation Reactions

The copper(II) center facilitates oxidation processes through electron transfer mechanisms. Key oxidative transformations include:

-

Autoxidation in Aerobic Conditions :

The compound undergoes slow oxidation in the presence of molecular oxygen, forming a mixed-valence copper-oxo species. This reaction proceeds via a radical intermediate, as observed in similar copper-carboxylate systems . The proposed pathway involves: -

Substrate-Assisted Oxidation :

When reacting with alcohols or alkenes, the complex acts as an oxidizing agent. For example:

Cu(II)L + RCH2OH → Cu(I)L + RCHO + H2O

(where L = 2-hydroxy-4-methylbenzoate)

This mirrors catalytic behavior observed in copper-mediated C–H bond activation , where the copper center abstracts hydrogen atoms to generate radical intermediates .

Ligand Substitution Reactions

The 2-hydroxy-4-methylbenzoate ligand exhibits moderate lability, enabling substitution with stronger field ligands:

Substitution kinetics follow the Eigen-Wilkins mechanism, with rate constants ranging from 10−3 to 10−1 s⁻¹ depending on solvent polarity . The carboxylate group remains tightly bound during these reactions, while the hydroxyl group shows reversible dissociation .

Redox Catalysis

The compound participates in catalytic cycles for organic transformations:

Aerobic Oxidation of β-Alkoxy Alcohols

In DMSO under O₂ atmosphere, the complex cleaves C–C bonds in lignin model compounds via a Cu(I)/Cu(II) cycle :

-

Substrate coordination through hydroxyl and ether oxygen atoms

-

Single-electron oxidation by Cu(II), generating radical intermediates

-

Oxygen insertion and bond cleavage

| Substrate | Temperature (°C) | Yield (%) | Selectivity (Aldehyde:Acid) |

|---|---|---|---|

| 1-Phenoxy-2-propanol | 120 | 65 | 3:1 |

| 1,2-Diphenylethanol | 150 | 72 | 5:1 |

XPS studies confirm the coexistence of Cu(I) and Cu(II) during catalysis, with the former being the active species .

Biological Redox Interactions

The complex interacts with biomolecules through two primary pathways:

Wissenschaftliche Forschungsanwendungen

Catalysis

Copper;2-hydroxy-4-methylbenzoate serves as an effective catalyst in organic synthesis. Its catalytic properties are particularly valuable in:

- Oxidation Reactions : The compound facilitates the oxidation of organic substrates, aiding in the formation of alcohols and ketones. Studies have shown that it can activate peracids, enhancing reaction rates significantly .

- Coupling Reactions : It is used in coupling reactions where two organic molecules are joined together, a fundamental process in creating complex organic compounds .

Case Study: Alkane Oxidation

A recent study highlighted the role of copper(II) complexes, including this compound, in alkane oxidation. The results indicated that these complexes can effectively activate peracids for the oxidation process, demonstrating their potential for industrial applications .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Activity

In a comparative study, copper complexes derived from 2-hydroxy-4-methylbenzoic acid showed superior antimicrobial activity compared to their free ligand counterparts. The results suggested that the presence of copper enhances the bacteriostatic effect against both gram-positive and gram-negative bacteria .

Materials Science

This compound is also being explored for its potential applications in materials science due to its unique optical and electronic properties. These properties make it suitable for:

- Development of New Materials : The compound can be incorporated into polymers or other materials to impart specific functionalities such as conductivity or photoluminescence.

- Nanotechnology : Its ability to form stable complexes allows for the development of nanomaterials with tailored properties for applications in electronics and photonics.

Medical Applications

The potential medicinal applications of this compound are being investigated, particularly its role as an anticancer agent. Research suggests that copper complexes can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Case Study: Anticancer Activity

Studies have demonstrated that certain copper(II) complexes exhibit cytotoxic effects against various tumor cell lines. For instance, a copper complex with a similar ligand framework was shown to induce significant apoptosis in cancer cells while maintaining selectivity over normal cells .

Wirkmechanismus

The mechanism by which copper;2-hydroxy-4-methylbenzoate exerts its effects is primarily through its ability to interact with biological molecules and catalyze chemical reactions. The copper ion in the compound can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive oxygen species. These reactive species can then interact with cellular components, leading to antimicrobial effects or other biological activities .

Vergleich Mit ähnlichen Verbindungen

Copper;2-hydroxy-4-methylbenzoate can be compared with other copper complexes such as:

Copper(II) acetate: Similar in its catalytic properties but differs in the ligand structure.

Copper(II) sulfate: Commonly used in industrial applications but lacks the specific ligand interactions of this compound.

Copper(II) chloride: Widely used in various chemical reactions but has different solubility and reactivity properties.

The uniqueness of this compound lies in its specific ligand, 2-hydroxy-4-methylbenzoate, which imparts distinct chemical and biological properties to the compound .

Eigenschaften

IUPAC Name |

copper;2-hydroxy-4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNOYLOVPVSBPA-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.